molecular formula C16H17NO B311278 N-(2,6-dimethylphenyl)-2-methylbenzamide

N-(2,6-dimethylphenyl)-2-methylbenzamide

Cat. No.: B311278
M. Wt: 239.31 g/mol
InChI Key: LJKPEPJBLNQBBK-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

N-(2,6-dimethylphenyl)-2-methylbenzamide is an organic compound with the molecular formula C₁₆H₁₇NO and a molecular weight of 239.31 grams per mole. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as this compound, reflecting its structural composition of a 2-methylbenzoyl group linked through an amide bond to a 2,6-dimethylphenyl moiety.

The compound exists in crystalline form and has been extensively characterized through X-ray crystallographic analysis. The molecular structure reveals specific geometric parameters that define its three-dimensional arrangement. The amide group adopts an antiperiplanar conformation with respect to the N-H and C=O bonds, a characteristic feature observed consistently in related benzanilide compounds.

Property Value Reference
Molecular Formula C₁₆H₁₇NO
Molecular Weight 239.31 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Volume 1280.25 Ų

The compound demonstrates specific bond lengths and angles that are characteristic of benzamide derivatives. The carbonyl carbon-oxygen bond length and the nitrogen-carbon amide bond exhibit typical values for this class of compounds, while the substitution pattern influences the overall molecular geometry.

Position in Benzamide Compound Family

This compound occupies a distinctive position within the broader benzamide compound family, which encompasses compounds characterized by the presence of a benzene ring directly attached to an amide functional group. Benzamide derivatives represent a fundamental class of organic compounds with the general structure of a benzoyl group connected to various amine-containing moieties.

The benzamide family includes numerous structurally related compounds, many of which have found applications in pharmaceutical research and organic synthesis. The parent compound benzamide itself serves as the simplest member of this family, with the chemical formula C₇H₇NO. From this basic structure, various substituted derivatives have been developed, including compounds with modifications on both the benzene ring and the amine portion of the molecule.

This compound represents a specific subclass known as benzanilides, which are characterized by the presence of an aniline-derived group attached to the amide nitrogen. Benzanilides constitute an important category within the benzamide family, distinguished by their aromatic substitution patterns and resulting conformational properties. These compounds exhibit the general structure RNC(=O)R', where both R and R' represent benzene-containing groups.

Compound Class General Structure Key Features
Benzamides ArCONH₂ Simple amide derivatives of benzoic acid
Benzanilides ArCONHAr' Aromatic amide with aniline-derived nitrogen
Substituted Benzanilides ArCONHAr'(substituents) Multiple substitution patterns possible

The specific substitution pattern in this compound, featuring methyl groups at the 2,6-positions of the aniline ring and an additional methyl group at the ortho position of the benzoyl ring, creates unique steric and electronic effects that influence its conformational behavior and crystal packing.

Historical Context of Discovery and Development

The development of this compound and related benzanilide compounds emerged from systematic investigations into the structural and conformational properties of substituted benzamides. Research groups, particularly those led by Gowda and colleagues, have conducted extensive studies to understand how substituent patterns affect the three-dimensional structures of benzanilide derivatives.

The crystallographic characterization of this compound was part of a broader research program aimed at exploring the effects of substituents on the solid-state geometries of benzanilides. This systematic approach involved the preparation and structural analysis of numerous related compounds, including N-(2,6-dimethylphenyl)benzamide, 2-methyl-N-(phenyl)benzamide, and 2-methyl-N-(2-methylphenyl)benzamide.

The compound was synthesized following established literature methods for benzanilide preparation, with subsequent purification and characterization through melting point determination, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Single crystals suitable for X-ray diffraction analysis were obtained from ethanolic solutions, enabling detailed structural determination.

The research methodology employed in these studies involved comparative analysis of conformational features across series of related compounds, allowing researchers to identify patterns and trends in molecular geometry as a function of substitution pattern. This approach has provided valuable insights into the relationship between chemical structure and solid-state organization in benzamide derivatives.

Significance in Organic Chemistry Research

This compound has demonstrated significant importance in organic chemistry research, particularly in the areas of conformational analysis, crystal engineering, and structure-activity relationship studies. The compound serves as a valuable model system for understanding how molecular structure influences solid-state properties and intermolecular interactions.

The crystallographic studies of this compound have revealed important conformational features that are characteristic of benzanilide derivatives. The antiperiplanar arrangement of the N-H and C=O groups represents a fundamental structural motif that appears consistently across this compound class. This conformational preference has implications for understanding hydrogen bonding patterns and molecular recognition processes.

The dihedral angles observed in the crystal structure provide crucial information about the spatial relationships between different molecular fragments. The amide group makes specific angles with both the 2-methylphenyl ring (50.3°) and the 2,6-dimethylphenyl ring (64.6°), while the two aromatic rings maintain a relatively small angle of 14.26° between their planes. These geometric parameters are essential for understanding the compound's physical properties and potential biological activities.

Structural Parameter Value Significance
N-H···C=O Conformation Antiperiplanar Characteristic of benzanilides
Amide-2-methylphenyl Angle 50.3° Influences crystal packing
Amide-2,6-dimethylphenyl Angle 64.6° Affects intermolecular interactions
Interplanar Ring Angle 14.26° Determines molecular shape

The hydrogen bonding patterns observed in the crystal structure of this compound contribute to the formation of infinite molecular chains, demonstrating the importance of intermolecular interactions in determining solid-state organization. These structural features make the compound valuable for crystal engineering applications and for understanding how molecular design can influence material properties.

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-methylbenzamide

InChI

InChI=1S/C16H17NO/c1-11-7-4-5-10-14(11)16(18)17-15-12(2)8-6-9-13(15)3/h4-10H,1-3H3,(H,17,18)

InChI Key

LJKPEPJBLNQBBK-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2C

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2C

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Amide Coupling via Acyl Chloride Intermediate

The most common route for synthesizing N-(2,6-dimethylphenyl)-2-methylbenzamide involves the reaction of 2-methylbenzoyl chloride with 2,6-dimethylaniline under basic conditions. This method aligns with protocols described for structurally similar benzanilides.

Reaction Scheme:

2-Methylbenzoyl chloride+2,6-DimethylanilineBaseThis compound+HCl\text{2-Methylbenzoyl chloride} + \text{2,6-Dimethylaniline} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Typical Procedure:

  • Reagent Preparation: 2-Methylbenzoyl chloride is synthesized by treating 2-methylbenzoic acid with thionyl chloride (SOCl₂) under reflux. Excess SOCl₂ is removed under reduced pressure to yield the acyl chloride.

  • Coupling Reaction: A solution of 2,6-dimethylaniline in dry dichloromethane (DCM) is cooled to 0–5°C. The acyl chloride is added dropwise, followed by the addition of a tertiary amine base (e.g., triethylamine or pyridine) to neutralize HCl. The reaction is stirred at room temperature for 12–24 hours.

  • Workup: The mixture is washed with water, dilute HCl, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under vacuum.

  • Purification: The crude product is recrystallized from ethanol or ethyl acetate/hexane to yield pure this compound as colorless crystals.

Key Data:

ParameterValue/Condition
SolventDichloromethane
BaseTriethylamine
Reaction Temperature0°C → Room Temperature
Reaction Time12–24 hours
Yield70–85% (reported for analogues)

Alternative Methods: Direct Aminolysis of Esters

While less common, aminolysis of methyl 2-methylbenzoate with 2,6-dimethylaniline has been reported for related benzanilides. This method avoids handling corrosive acyl chlorides but requires higher temperatures and longer reaction times.

Reaction Scheme:

Methyl 2-methylbenzoate+2,6-DimethylanilineHeatThis compound+MeOH\text{Methyl 2-methylbenzoate} + \text{2,6-Dimethylaniline} \xrightarrow{\text{Heat}} \text{this compound} + \text{MeOH}

Procedure:

  • The ester and amine are heated under reflux in toluene or xylene for 24–48 hours.

  • The reaction is monitored by TLC, and the product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Optimization of Reaction Parameters

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

  • Solvent: Polar aprotic solvents like DCM or THF are preferred for acyl chloride-based reactions due to their ability to dissolve both reactants and stabilize intermediates.

  • Base: Triethylamine is widely used, but pyridine may enhance yields in sterically hindered systems by acting as both a base and a catalyst.

Temperature Control

Exothermic reactions (e.g., acyl chloride addition) require cooling to prevent side reactions such as dimerization of the amine or hydrolysis of the acyl chloride.

Characterization and Validation

Spectroscopic Analysis

  • IR Spectroscopy: A strong absorption band near 1650 cm⁻¹ confirms the presence of the amide carbonyl group (C=O stretch). The N–H stretch appears as a broad peak around 3300 cm⁻¹.

  • ¹H NMR: Key signals include:

    • δ 2.3–2.5 ppm (singlet, aromatic methyl groups).

    • δ 7.1–7.8 ppm (multiplet, aromatic protons).

    • δ 8.1 ppm (broad singlet, amide N–H, exchangeable with D₂O).

Crystallographic Validation

Single-crystal X-ray diffraction studies confirm the antiperiplanar conformation of the N–H and C=O groups and the syn orientation of the C=O group relative to the 2-methyl substituent. The dihedral angle between the two aromatic rings is 14.26°, which influences packing via N–H⋯O hydrogen bonds.

Challenges and Mitigation Strategies

Steric Hindrance

The 2,6-dimethyl substitution on the aniline ring introduces steric hindrance, potentially reducing reaction rates. Strategies to address this include:

  • Using excess acyl chloride (1.2–1.5 equivalents).

  • Prolonging reaction times to 24–48 hours.

Purification Difficulties

The product’s low solubility in non-polar solvents complicates purification. Recrystallization from ethanol or mixed solvents (e.g., ethyl acetate/hexane) improves crystal quality.

Industrial-Scale Considerations

While academic preparations focus on small-scale synthesis, industrial production would require:

  • Continuous flow reactors to enhance heat and mass transfer.

  • Recycling of solvents and unreacted starting materials.

  • Quality control via in-line spectroscopic monitoring .

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